Fluoro(4-fluorophenyl)acetonitrile
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Overview
Description
Fluoro(4-fluorophenyl)acetonitrile, also known as 4-fluorophenylacetonitrile, is an organic compound with the molecular formula C8H6FN. It is a clear, colorless to light yellow liquid that is used as a reagent in various chemical syntheses. This compound is notable for its use in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoro(4-fluorophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of alkali metals as catalysts and acetonitrile as the solvent. This method can achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fluoro(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenylacetic acid.
Reduction: It can be reduced to form 4-fluorophenylethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoro(4-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of fluoro(4-fluorophenyl)acetonitrile involves its interaction with various molecular targets. For example, in biological systems, it can be metabolized by enzymes to form active metabolites that exert specific effects. The pathways involved may include oxidation by cytochrome P450 enzymes and subsequent conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl cyanide
- 4-Fluorophenylacetic acid nitrile
- 4-Fluorobenzeneacetonitrile
- 4-Fluorophenylacetic acid
Uniqueness
Fluoro(4-fluorophenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of pharmaceuticals and other specialized organic compounds .
Properties
CAS No. |
130754-18-6 |
---|---|
Molecular Formula |
C8H5F2N |
Molecular Weight |
153.132 |
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H |
InChI Key |
TYRBKHLDZNUEGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)F)F |
Synonyms |
Benzeneacetonitrile, alpha,4-difluoro- (9CI) |
Origin of Product |
United States |
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